(Dimethylamino)-N,N-dimethylmethaniminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a dimethylamino group and a perchlorate anion, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium perchlorate typically involves the reaction of dimethylamine with formaldehyde and perchloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Analyse Chemischer Reaktionen
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into other derivatives.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium perchlorate involves its interaction with molecular targets through its dimethylamino group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The perchlorate anion also plays a role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Dimethylamino)-N,N-dimethylmethaniminium perchlorate include:
- N,N-Dimethyl-4-(dimethylamino)benzylamine
- N,N-Dimethyl-4-(dimethylamino)styrylpyridinium perchlorate These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of the dimethylamino group and perchlorate anion, which confer distinct properties and applications .
Eigenschaften
CAS-Nummer |
2506-80-1 |
---|---|
Molekularformel |
C5H13ClN2O4 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
dimethylaminomethylidene(dimethyl)azanium;perchlorate |
InChI |
InChI=1S/C5H13N2.ClHO4/c1-6(2)5-7(3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PVKMVGFNRMBRSN-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C=[N+](C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.